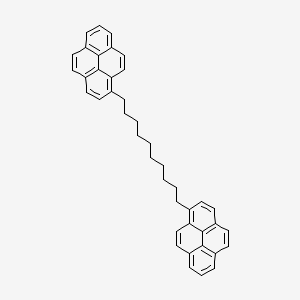
1-(10-Pyren-1-yldecyl)pyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(10-Pyren-1-yldecyl)pyrene” is a chemical compound that is also known as "1,10-Bis-(1-pyrene)decane" . It has a molecular formula of C42H38 and a molecular weight of 542.75 .
Synthesis Analysis
The synthesis of pyrene derivatives, such as “1-(10-Pyren-1-yldecyl)pyrene”, often involves indirect methods . These methods can include reduced pyrenes, transannular ring closures, and cyclisations of biphenyl intermediates . For example, Suzuki, Heck, and Sonogashira organometallic coupling reactions have been used to synthesize similar pyrene cored small conjugated molecules .Molecular Structure Analysis
The molecular structure of “1-(10-Pyren-1-yldecyl)pyrene” involves a pyrene nucleus, which is a valuable component for materials, supramolecular, and biological chemistry due to its photophysical/electronic properties and extended rigid structure . The structure of this compound consists of infinite π-stacks of anti-parallel molecules with discernible dimers .Chemical Reactions Analysis
Pyrene-based ligands, like “1-(10-Pyren-1-yldecyl)pyrene”, have been attractive for the synthesis of metal–organic frameworks (MOFs) in recent years . Pyrene itself is one of the most widely investigated aromatic hydrocarbons due to its unique optical and electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(10-Pyren-1-yldecyl)pyrene” can vary depending on its environment. For instance, the inter-planar distance between individual molecules within π-stacks decreases with pressure, resulting in piezochromic properties .科学的研究の応用
Fluorescent Sensing and Detection
Pyrene, a fluorescent polycyclic aromatic hydrocarbon, shows promise in the sensing of aromatic analytes. A study by Mondal et al. (2021) demonstrates the use of a pyrene-based conjugate for fluorescent sensing in both liquid and solid states. This pyrene derivative is responsive to aromatic solvents and exhibits fluorescence quenching when exposed to various aromatic analytes, indicating its potential as a sensitive fluorescent sensor (Mondal et al., 2021).
Electroluminescence and Photoconductivity
The study of pyrene derivatives in the field of electroluminescence and photoconductivity has been explored in several researches. For instance, Beldjoudi et al. (2018) discuss a pyrene-functionalized radical exhibiting deep-blue fluorescence and potential for OLED applications. Their research highlights the unique electronic interactions within the pyrene structure that contribute to its electroluminescent properties (Beldjoudi et al., 2018).
Organic Electronics and Solar Cell Application
Pyrene-based organic dyes have been studied for their application in dye-sensitized solar cells. Yu et al. (2013) investigated pyrene derivatives as sensitizers in solar cells, showing significant efficiency and stability, which highlights the potential of pyrene derivatives in renewable energy technologies (Yu et al., 2013).
Environmental Applications
In the environmental domain, Lambert et al. (1994) studied the metabolism of pyrene by a specific basidiomycete, leading to the formation of several metabolites. This research provides insight into the biodegradation processes of polycyclic aromatic hydrocarbons, which are important for environmental remediation strategies (Lambert et al., 1994).
Nonlinear Optical Properties
The nonlinear optical properties of pyrene derivatives are also a significant area of research. Shi et al. (2017) synthesized mono-substituted pyrene derivatives and studied their third-order nonlinear optical properties. Their findings suggest potential applications in optoelectronics and bio-imaging, due to the modified two-photon absorption behavior of these derivatives (Shi et al., 2017).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(10-pyren-1-yldecyl)pyrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H38/c1(3-5-7-11-29-17-19-35-23-21-31-13-9-15-33-25-27-37(29)41(35)39(31)33)2-4-6-8-12-30-18-20-36-24-22-32-14-10-16-34-26-28-38(30)42(36)40(32)34/h9-10,13-28H,1-8,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNOTZNZECXRAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H38 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(10-Pyren-1-yldecyl)pyrene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

